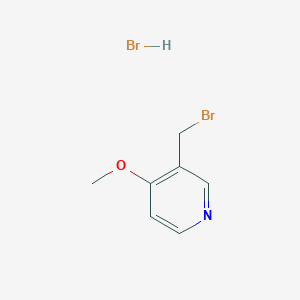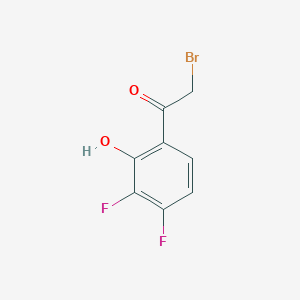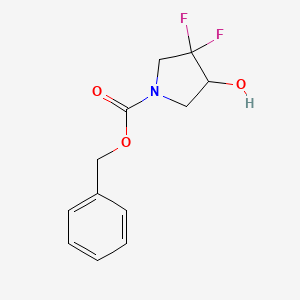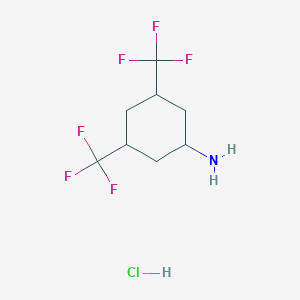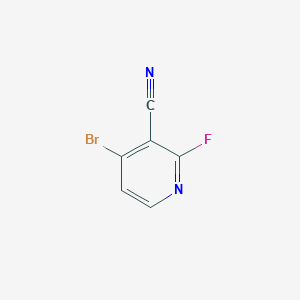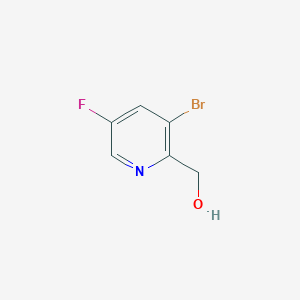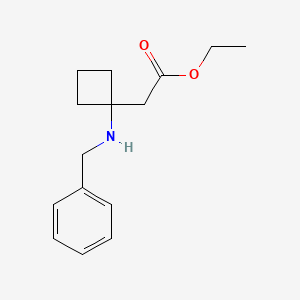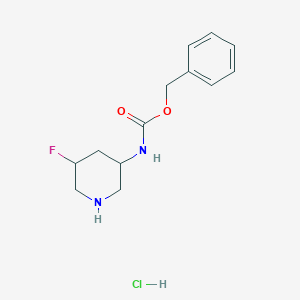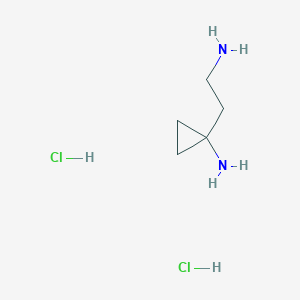
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Descripción general
Descripción
1-(2-Aminoethyl)cyclopropanamine dihydrochloride, also known as ACPC, is a cyclic amino acid analog. The chemical structure of ACPC consists of a cyclopropyl ring and an aminoethyl group connected to a chiral carbon. It is a powder with a molecular weight of 173.08 .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)cyclopropanamine dihydrochloride consists of a cyclopropyl ring and an aminoethyl group connected to a chiral carbon. The Inchi Code is 1S/C5H12N2.2ClH/c6-4-3-5(7)1-2-5;;/h1-4,6-7H2;2*1H .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)cyclopropanamine dihydrochloride is a powder . It has a molecular weight of 173.08 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Cyclopropanamine compounds, including derivatives of 1-(2-Aminoethyl)cyclopropanamine, have been identified as inhibitors of LSD1. LSD1 plays a crucial role in the epigenetic regulation of gene expression through the methylation and demethylation of histones. The inhibition of LSD1 by cyclopropanamine compounds could have therapeutic implications for treating conditions such as schizophrenia, Alzheimer's disease, epilepsy, and drug addiction by altering gene expression patterns (Blass, 2016).
Enantioselective Mannich Reactions
Cyclopropenimine catalysts, related to cyclopropanamines in terms of cyclic amine structure, have been utilized to catalyze Mannich reactions between glycine imines and N-Boc-aldimines with high enantio- and diastereoselectivity. These reactions are critical in organic synthesis, enabling the creation of complex molecules with high chiral purity, which is essential for pharmaceutical applications (Bandar & Lambert, 2013).
Synthesis of Cyclopropylamines
Research has demonstrated methods for synthesizing trans-2-substituted cyclopropylamines from α-chloroaldehydes. This process involves the generation of cyclopropylamines through a reaction that captures an electrophilic zinc homoenolate with an amine, followed by ring closure. Cyclopropylamines are prevalent in pharmaceuticals and agrochemicals due to their unique structural and chemical properties, making them valuable for drug design and synthesis (West et al., 2019).
Aminoboration Reactions
Copper-catalyzed aminoboration of methylenecyclopropanes has been developed, providing a rapid and concise route to borylmethyl)cyclopropylamines. These reactions are highly regio- and diastereoselective, producing compounds that can serve as building blocks for synthesizing potential antidepressants and other bioactive molecules (Sakae et al., 2014).
Chemoenzymatic Synthesis
Chemoenzymatic routes have been explored for synthesizing cyclopropylamine derivatives, such as (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for the synthesis of corticotropin-releasing factor-1 receptor antagonists. This approach combines chemical synthesis with enzymatic resolution or modification steps, offering a more sustainable and selective method for producing chiral amines (Parker et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-aminoethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-3-5(7)1-2-5;;/h1-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIBFMOQZAADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



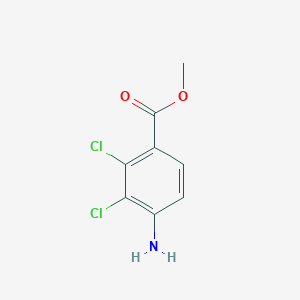
![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)
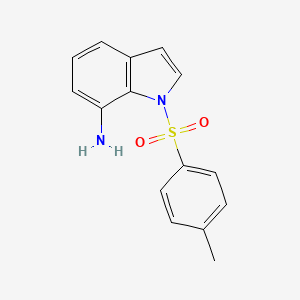
amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)

